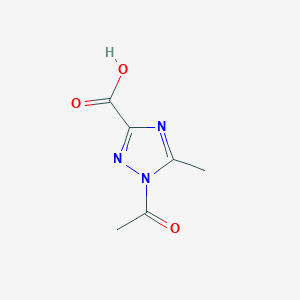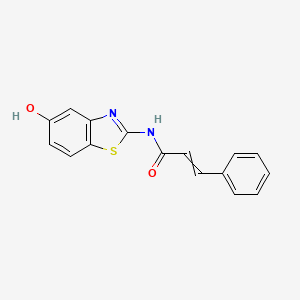![molecular formula C18H23NO6 B14398257 Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate CAS No. 86489-52-3](/img/structure/B14398257.png)
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is an organic compound with a complex structure that includes ester, amide, and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate typically involves multiple steps. One common method is the reaction of diethyl propanedioate (diethyl malonate) with benzylamine and 3-oxobutanoic acid. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate, which then reacts with benzylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its functional groups allow it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in enolate formation.
Benzylamine: A primary amine that can react with carbonyl compounds to form imines.
3-Oxobutanoic acid: A keto acid that can participate in condensation reactions.
Uniqueness
Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological activities.
Properties
CAS No. |
86489-52-3 |
|---|---|
Molecular Formula |
C18H23NO6 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diethyl 2-[benzyl(3-oxobutanoyl)amino]propanedioate |
InChI |
InChI=1S/C18H23NO6/c1-4-24-17(22)16(18(23)25-5-2)19(15(21)11-13(3)20)12-14-9-7-6-8-10-14/h6-10,16H,4-5,11-12H2,1-3H3 |
InChI Key |
VOZQPSVLRULTNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)N(CC1=CC=CC=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
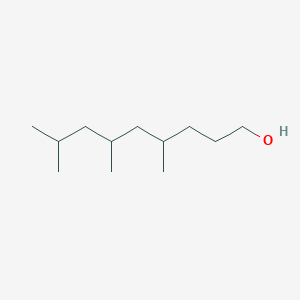
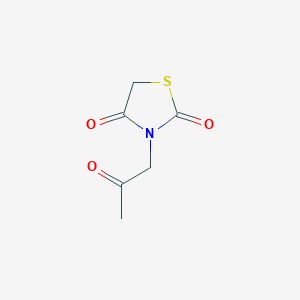
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
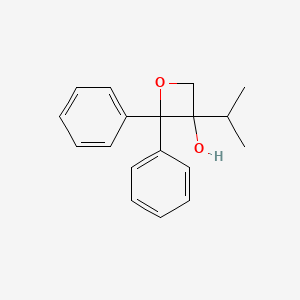
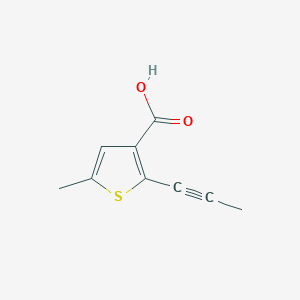
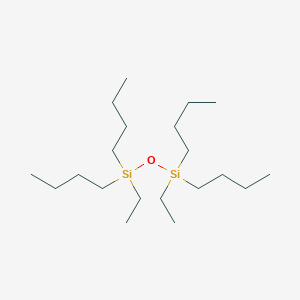
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

